molecular formula C6H10O2 B1362551 Methallyl acetate CAS No. 820-71-3

Methallyl acetate

Cat. No.: B1362551
CAS No.: 820-71-3
M. Wt: 114.14 g/mol
InChI Key: IVKYUXHYUAMPMT-UHFFFAOYSA-N
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Description

It is a colorless liquid characterized by its allyl and acetate functional groups . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methallyl acetate can be synthesized through several methods. One efficient method involves the cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids. This reaction typically uses palladium as a catalyst and is conducted under microwave heating . Another method involves the continuous preparation of 2-methylallyl alcohol, which is then esterified to form 2-methylallyl acetate .

Industrial Production Methods

Industrial production of 2-methylallyl acetate often involves the gas-phase reaction of propene with acetic acid in the presence of a palladium catalyst. This method is advantageous due to the low cost of propene and the green chemistry approach it employs .

Chemical Reactions Analysis

Types of Reactions

Methallyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols and acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen for reduction reactions, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include 2-methylallyl alcohol, 2-methylallyl chloride, and various aromatic derivatives .

Scientific Research Applications

Methallyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Methallyl acetate can be compared with other allyl acetates, such as allyl acetate and crotyl acetate. While all these compounds share similar functional groups, 2-methylallyl acetate is unique due to its additional methyl group, which influences its reactivity and the types of reactions it undergoes . Similar compounds include:

Properties

IUPAC Name

2-methylprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKYUXHYUAMPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231511
Record name 2-Methylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820-71-3
Record name Methallyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=820-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylallyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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